N-{3'-acetyl-5,7-dimethyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
Description
This compound features a spiro[indole-3,2'-[1,3,4]thiadiazole] core, modified with acetyl, dimethyl, and 3-(4-methylphenoxy)propyl substituents. Its structural complexity arises from the spiro junction, which imposes conformational rigidity, and the presence of multiple functional groups that influence electronic and steric properties.
Properties
IUPAC Name |
N-[4-acetyl-5',7'-dimethyl-1'-[3-(4-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-15-7-9-20(10-8-15)33-12-6-11-28-22-17(3)13-16(2)14-21(22)25(23(28)32)29(19(5)31)27-24(34-25)26-18(4)30/h7-10,13-14H,6,11-12H2,1-5H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUPJJWQOCHHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3'-acetyl-5,7-dimethyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide is a synthetic compound belonging to the indoline and thiadiazole families. Its unique molecular structure positions it as a potential candidate for various biological applications, particularly in antimicrobial and anticancer activities.
The compound has a molecular weight of 480.58 g/mol and is characterized by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O4S |
| Molecular Weight | 480.58 g/mol |
| IUPAC Name | This compound |
| CAS Number | 919212-78-5 |
Antimicrobial Activity
Research indicates that compounds similar to N-{3'-acetyl-5,7-dimethyl...} exhibit significant antimicrobial properties. A study on related thiadiazole compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans using the disk diffusion method. These findings suggest that the compound may possess similar antimicrobial efficacy due to its structural characteristics that allow interaction with microbial cell membranes or metabolic pathways .
Anticancer Activity
The anticancer potential of indoline derivatives has been widely studied. For instance, compounds derived from indoline structures have shown promising results in inhibiting tumor cell growth across various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve induction of apoptosis and modulation of cell cycle progression . Specifically, the spiro-indole structure may enhance the compound's ability to interact with DNA or inhibit key enzymes involved in cancer cell proliferation.
Structure-Activity Relationship (SAR)
The structure of N-{3'-acetyl-5,7-dimethyl...} suggests that variations in substituents can significantly influence biological activity. For example:
- Dimethyl substitution at positions 5 and 7 enhances lipophilicity and potentially improves membrane permeability.
- The thiadiazole moiety contributes to biological activity through its ability to form hydrogen bonds with biological targets.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Study : A series of thiadiazole derivatives were synthesized and tested against various microorganisms. The results indicated a notable inhibition zone against E. coli and S. aureus , supporting the antimicrobial potential of similar structures .
- Antitumor Activity : In a comparative study involving indoline derivatives, several compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with other acetamide-bearing heterocycles, but key differences arise in its spiro architecture and substituent patterns. Below is a comparative analysis:
Key Observations:
- Spiro vs. Non-Spiro Cores: The spiro junction in the target compound introduces conformational constraints absent in linear thiadiazoles (e.g., ). This rigidity may enhance metabolic stability or target selectivity in biological systems.
- Heterocycle Type: Replacing thiadiazole with oxadiazole () alters electronic properties (S vs.
- Substituent Effects: The 3-(4-methylphenoxy)propyl group in the target compound provides lipophilicity, contrasting with the electron-withdrawing trichloroethyl group in ’s compound.
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound: While explicit crystallographic data are unavailable, analogous spiro systems often exhibit puckered thiadiazole rings, quantified via Cremer-Pople parameters (e.g., ring puckering amplitude $ q $) . The acetamide group may participate in N–H···O hydrogen bonds, influencing crystal packing.
- Compound: X-ray analysis reveals planar thiadiazole rings and hydrogen bonds between acetamide NH and chlorine atoms, stabilizing the crystal lattice .
- Oxadiazoles: Sulfanyl groups form S–H···N hydrogen bonds, while acetamide NH groups engage in N–H···S interactions, distinct from thiadiazole-based systems .
Research Findings and Implications
Hydrogen-Bonding Networks: The acetamide group in the target compound could form stronger hydrogen bonds than thioacetamide derivatives (), affecting solubility and crystal morphology .
Electron-Donating Substituents: The 4-methylphenoxy group may enhance π-π stacking interactions in biological targets, a property absent in chlorine-substituted analogs .
Q & A
Q. What are the key synthetic pathways for this compound, and how are intermediates purified?
The synthesis involves multi-step reactions, typically starting with condensation of spiro[indole-thiadiazole] precursors with acetylated intermediates. Critical steps include refluxing with triethylamine as a base, monitored via TLC for reaction completion. Purification often employs recrystallization using solvents like pet-ether or DMF/acetic acid mixtures to isolate high-purity solids .
Q. Which characterization techniques are essential for structural confirmation?
Structural validation requires a combination of:
- NMR spectroscopy (1H/13C) to confirm proton environments and carbon frameworks.
- X-ray crystallography for absolute stereochemistry determination, particularly for spiro and acetylated moieties .
- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups .
Q. How are common synthetic impurities identified and mitigated?
Impurities (e.g., unreacted starting materials or byproducts) are detected via TLC or HPLC. Mitigation strategies include optimizing reaction times, stoichiometric ratios, and using scavengers like sodium acetate to suppress side reactions .
Advanced Research Questions
Q. What methodologies optimize synthetic yield under varying conditions?
Yield optimization involves:
- Catalyst screening : Triethylamine vs. other bases (e.g., NaHCO3) to enhance acyl transfer efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Reflux at 80–100°C balances reaction rate and decomposition risks .
Q. How can structure-activity relationships (SAR) guide biological activity enhancement?
SAR studies focus on modifying:
- Spiro-ring substituents : Introducing electron-withdrawing groups (e.g., acetyl) to enhance metabolic stability.
- Phenoxypropyl chain length : Adjusting alkyl spacers to optimize target binding (e.g., enzyme active sites) .
- Thiadiazole ring : Comparative studies with oxadiazole analogs reveal thiadiazole’s superior π-stacking in receptor interactions .
Q. What computational tools predict target interactions and pharmacokinetics?
Q. How do researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardizing cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
- Compound purity : Re-evaluating via HPLC-MS to exclude impurity-driven false positives.
- Structural analogs : Comparing bioactivity of derivatives to isolate critical pharmacophores .
Q. What strategies elucidate the mechanism of action in complex biological systems?
- In vitro enzyme assays : Measure IC50 against targets like topoisomerase II or β-lactamase.
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.
- Protein binding studies : SPR or ITC to quantify affinity for suspected receptors .
Methodological Considerations
- Synthesis Optimization : Prioritize stepwise reaction monitoring (TLC/HPLC) and scalability testing under inert atmospheres .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple replicates .
- Data Reproducibility : Document reaction conditions (e.g., humidity, solvent grade) and share raw spectral data for peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
